3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines a piperazine ring with a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the piperazine reacts with ethylene oxide.
Cyclohexenone Formation: The cyclohexenone moiety is formed through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the dimethyl groups.
Final Coupling: The final step involves coupling the hydroxyethylpiperazine with the cyclohexenone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale hydrogenation reactors for the reduction steps. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The cyclohexenone moiety can be reduced to form a cyclohexanol derivative.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are typical reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Known for its buffering capacity in biological systems.
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a piperazine ring and a cyclohexenone moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2)10-12(9-13(18)11-14)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCHQHNPRJTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N2CCN(CC2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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